3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 2,5-dimethylbenzenesulfonyl group at the 3-position and a 2-ethylphenyl substituent at the 5-amine position. The sulfonyl group enhances electrophilicity and modulates solubility, while the ethylphenyl moiety contributes to lipophilicity and steric interactions.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-4-18-9-5-7-11-20(18)26-23-19-10-6-8-12-21(19)30-24(27-23)25(28-29-30)33(31,32)22-15-16(2)13-14-17(22)3/h5-15H,4H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGOSAGNCTVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves a multi-step process. One common method includes the copper-catalyzed reaction of α, β-unsaturated keto/ester methyleneindolinone with sodium azide at room temperature. This reaction proceeds via an azide-alkene cyclization and ring expansion rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, ensuring minimal environmental impact and high efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and cross-coupling reactions.
- Coordination Chemistry : Its sulfonyl group allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.
Biology
- Enzyme Inhibition : Research indicates that compounds similar to this triazoloquinazoline exhibit enzyme inhibitory properties. Preliminary studies suggest it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further pharmacological evaluation.
- DNA Intercalation : Some derivatives of triazoloquinazolines have demonstrated the ability to intercalate into DNA, potentially offering applications in gene therapy or as agents in cancer treatment .
Medicine
- Anticancer Activity : There is growing interest in the anticancer potential of triazoloquinazolines. Initial studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound's structural features suggest possible antimicrobial activity, which warrants further investigation into its effectiveness against bacterial and fungal pathogens.
Industry
- Material Development : The unique properties of this compound make it suitable for developing new materials with specific functionalities, such as polymers or catalysts that can enhance industrial processes.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Versatile in creating complex molecules |
| Coordination Chemistry | Ligand formation | Facilitates metal complex formation |
| Biology | Enzyme inhibition | Inhibits specific metabolic enzymes |
| DNA intercalation | Potential use in gene therapy | |
| Medicine | Anticancer activity | Cytotoxic effects on cancer cell lines |
| Antimicrobial properties | Effective against certain pathogens | |
| Industry | Material development | Suitable for functional polymers and catalysts |
Case Study 1: Anticancer Activity
A study conducted on triazoloquinazoline derivatives revealed that certain compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This suggests that derivatives of the target compound could be explored for their anticancer properties.
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibitors, researchers evaluated the inhibitory effects of related triazoloquinazolines on phosphodiesterase enzymes. The results indicated that these compounds could serve as selective inhibitors with potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Pharmacological and Physicochemical Properties
- Lipophilicity : The 2-ethylphenyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to analogs with smaller substituents like 4-methylbenzyl (logP ~3.8) .
- Solubility : Bulkier sulfonyl groups (e.g., 3,4-dimethylphenyl) reduce aqueous solubility but improve membrane permeability .
- Anticancer Activity: Aryl-fused triazoloquinazolines like the target compound exhibit moderate activity against renal cancer (e.g., GP = 81.85% for analog 6a in NCI screening), though thieno-fused derivatives show superior potency .
Binding Affinity and Selectivity
- The 2,5-dimethylbenzenesulfonyl group may engage in hydrophobic interactions with protein pockets, while the ethylphenyl group could hinder binding to off-target receptors.
- Analogs with para-substituted amine groups (e.g., 4-ethoxyphenyl) may exhibit higher selectivity for serotonin or dopamine receptors compared to ortho-substituted derivatives .
Biological Activity
The compound 3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine (CAS Number: 899761-37-6) is a complex organic molecule that belongs to the class of triazoloquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and possible therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5O2S |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 899761-37-6 |
The structure includes a triazole ring fused to a quinazoline ring, with sulfonyl and ethylphenyl substituents, which contribute to its unique chemical properties.
Enzyme Inhibition Studies
Recent studies have explored the biological activity of quinazoline-triazole hybrid compounds as potential acetylcholinesterase (AChE) inhibitors. A library of such compounds demonstrated varying degrees of AChE inhibition, with some hybrids showing an IC50 range from 0.2 to 83.9 µM. The binding interactions were analyzed using molecular docking simulations, which indicated that certain compounds could act as dual binding site inhibitors at both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the AChE enzyme .
The mechanism by which This compound exerts its effects is thought to involve interaction with specific molecular targets such as enzymes or receptors. It may bind to the active site of an enzyme, inhibiting its activity or modulating receptor signaling pathways. The specific molecular targets for this compound warrant further investigation through biochemical studies.
Case Studies
- Alzheimer's Disease Research : In a study focused on Alzheimer's disease (AD), several quinazoline-triazole hybrids exhibited significant AChE inhibitory activity. The ability of these compounds to cross the blood-brain barrier and their low cytotoxicity makes them promising candidates for AD treatment .
- Anticancer Activity : Preliminary investigations into the anticancer properties of related quinazoline derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have been tested for antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Pharmacokinetic Profile
The pharmacokinetic properties of This compound indicate favorable absorption and distribution characteristics that may support its development as a drug candidate. Further studies are required to fully elucidate its metabolic pathways and elimination routes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what are the critical optimization steps?
- Methodology : The compound can be synthesized via cyclization reactions involving hydrazine derivatives and sulfonyl chloride intermediates. Key steps include:
- Reagent selection : Use of diphenyl-N-cyanodithioimidocarbonate for cyclization under basic conditions (ethanol, triethylamine) .
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum gradient elution) to isolate the product .
- Yield optimization : Adjusting reaction temperature (70–100°C) and stoichiometric ratios (1.1–4.5 molar equivalents of amines) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical techniques :
- HPLC-MS : Confirm molecular weight (e.g., HRMS for exact mass matching) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions, especially the triazoloquinazoline core and sulfonyl/ethylphenyl groups .
- X-ray crystallography : Resolve planar geometry of the fused triazoloquinazoline system and substituent orientations .
Q. What safety protocols are essential during handling?
- Critical precautions :
- Storage : Keep in airtight containers under dry, inert conditions (P233, P402+P404) to prevent hydrolysis .
- Fire hazards : Avoid sparks/open flames (P210, P211) due to potential combustible byproducts .
- Personal protective equipment (PPE) : Use explosion-proof ventilation (P241) and anti-static tools (P243) during synthesis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Approach :
- Modify substituents : Compare analogs with varying sulfonyl (e.g., 3,4-dimethyl vs. 2,5-dimethyl) and aryl groups (e.g., 2-ethylphenyl vs. methoxyphenyl) .
- Biological assays : Test inhibition of kinases (e.g., JAK2) or microtubule targets using enzymatic assays and cell-based models .
- Computational modeling : Perform molecular docking to predict binding interactions with target proteins (e.g., ATP-binding pockets) .
Q. How can contradictory activity data in different cell models be resolved?
- Case example : Low activity in Renal Cancer UO-31 cells (mean growth 100.20%) vs. higher activity in other models .
- Resolution strategies :
- Solubility testing : Use DMSO stock solutions ≤10 mM to avoid precipitation in media .
- Metabolic stability : Assess hepatic microsome stability to rule out rapid degradation .
- Cellular uptake : Quantify intracellular concentrations via LC-MS to confirm bioavailability .
Q. What methods validate the compound’s metabolic stability for in vivo studies?
- Protocols :
- Liver microsome assays : Incubate with NADPH and monitor degradation over 60 minutes .
- CYP450 inhibition screening : Test against CYP3A4/CYP2D6 isoforms to predict drug-drug interactions .
- Pharmacokinetics : Administer in rodent models and measure plasma half-life (t₁/₂) and clearance rates .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
